10-Propionylphenothiazine

Descripción general

Descripción

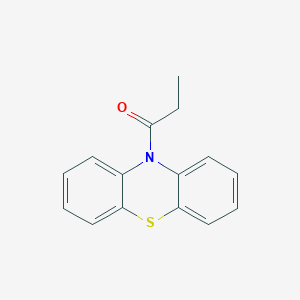

10-Propionylphenothiazine is a derivative of phenothiazine, characterized by the presence of a propionyl group at the tenth position of the phenothiazine ring.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 10-Propionylphenothiazine typically involves the acylation of phenothiazine with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

Phenothiazine+Propionyl ChlorideAlCl3this compound+HCl

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The process involves continuous monitoring of reaction parameters such as temperature, pressure, and reactant concentrations. The product is then purified using techniques like recrystallization or chromatography .

Análisis De Reacciones Químicas

Types of Reactions: 10-Propionylphenothiazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or peracids are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Substitution: Halogenating agents or nitrating agents are used under controlled conditions.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Halogenated or nitrated phenothiazine derivatives.

Aplicaciones Científicas De Investigación

Photocatalytic Applications

One of the prominent applications of 10-Propionylphenothiazine is in photocatalysis, particularly in enhancing hydrogen evolution reactions. Research indicates that phenothiazine derivatives can act as effective hole-accepting ligands when modified onto semiconductor quantum dots (QDs), such as CdSe.

Key Findings:

- The introduction of phenothiazine derivatives significantly improves the photocatalytic performance of CdSe QDs under visible light, achieving hydrogen production rates up to approximately .

- The mechanism involves efficient hole extraction from the excited QDs to the phenothiazine molecules, facilitating faster electron transfer processes .

- The stability of these modified QDs under continuous light exposure enhances their viability for solar energy applications .

Pharmaceutical Applications

This compound is also explored in the pharmaceutical field, particularly as a sedative and antipsychotic agent. Its structural similarity to other phenothiazines allows it to exhibit similar pharmacological effects.

Key Uses:

- Sedation : Used in veterinary medicine for premedication and sedation in animals, demonstrating a reduction in anesthetic-related complications .

- Antipsychotic Properties : Like other phenothiazines, it may be utilized in treating various psychiatric disorders due to its tranquilizing effects .

Agricultural Applications

In agriculture, phenothiazine derivatives are recognized for their insecticidal properties. They can be employed as active ingredients in formulations aimed at pest control.

Notable Insights:

- Phenothiazine is utilized in the development of insecticides that target specific pests while minimizing harm to beneficial organisms .

- The compound's effectiveness can be attributed to its ability to disrupt biological processes in target insects, leading to increased crop yields and reduced pesticide application frequency.

Comparative Data Table

Case Studies

- Photocatalytic Hydrogen Evolution : A study demonstrated that modifying CdSe QDs with this compound enhanced hydrogen production rates significantly compared to unmodified QDs. The research highlighted the importance of hole extraction efficiency facilitated by the ligand modification .

- Veterinary Sedation : A clinical evaluation of propionylphenothiazine's efficacy showed a marked decrease in anesthetic-related mortality rates among equines when used as a premedicant. This underscores its potential benefits in veterinary anesthesia protocols .

- Insecticidal Efficacy : Field trials indicated that formulations containing phenothiazine derivatives effectively controlled pest populations while maintaining safety for non-target species, showcasing their utility in sustainable agricultural practices .

Mecanismo De Acción

The mechanism of action of 10-Propionylphenothiazine involves its interaction with various molecular targets. It is known to inhibit cholinesterase enzymes, thereby increasing the levels of acetylcholine in the nervous system. This action is beneficial in conditions where cholinergic activity is compromised, such as in Alzheimer’s disease. The compound also interacts with dopaminergic receptors, contributing to its antipsychotic effects .

Comparación Con Compuestos Similares

Phenothiazine: The parent compound, known for its antipsychotic properties.

Chlorpromazine: A widely used antipsychotic drug.

Trifluoperazine: Another phenothiazine derivative with antipsychotic effects.

Comparison: 10-Propionylphenothiazine is unique due to the presence of the propionyl group, which modifies its pharmacological profile. Compared to phenothiazine, it has enhanced cholinesterase inhibitory activity. Unlike chlorpromazine and trifluoperazine, this compound is less commonly used in clinical settings but holds potential for future therapeutic applications .

Actividad Biológica

10-Propionylphenothiazine is a derivative of phenothiazine, a class of compounds known for their diverse biological activities, including antipsychotic, anti-inflammatory, and anticancer properties. This article delves into the biological activity of this compound, examining its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound features a phenothiazine core with a propionyl group at the 10-position. This modification enhances its lipophilicity and may influence its interaction with biological targets.

Antipsychotic Effects

Phenothiazines are primarily recognized for their antipsychotic properties. Research indicates that this compound exhibits similar effects by acting as a dopamine receptor antagonist. This mechanism is crucial in managing psychotic disorders, as it helps to balance neurotransmitter levels in the brain.

Anti-inflammatory Activity

Studies have shown that phenothiazine derivatives possess significant anti-inflammatory properties. For instance, a study reported that compounds similar to this compound demonstrated anti-inflammatory activity ranging from 22.3% to 48.0% in various models . The structure-activity relationship suggests that modifications at the 10-position can enhance this activity.

The biological activity of this compound can be attributed to several mechanisms:

- Dopamine Receptor Antagonism : By blocking dopamine receptors, it mitigates symptoms of psychosis and schizophrenia.

- Inhibition of Calcium-Dependent Enzymes : Phenothiazines are known to inhibit calcium-dependent enzymes, which may contribute to their anti-proliferative effects on cancer cells .

- Reactive Oxygen Species Production : Some studies indicate that phenothiazines can induce oxidative stress in cancer cells, leading to cell death .

Study on Anti-inflammatory Activity

A study conducted by Bansal and Kumar (1999) synthesized various phenothiazine derivatives and evaluated their anti-inflammatory effects. Among the tested compounds, those with modifications at the 10-position exhibited enhanced activity, suggesting that similar alterations in this compound could yield beneficial effects .

Antitumor Studies

In a recent study exploring the antitumor properties of phenothiazines, researchers found that certain derivatives could significantly reduce tumor growth in vivo by inducing apoptosis and autophagy in cancer cells . While specific data on this compound is lacking, these findings support further investigation into its potential as an anticancer agent.

Comparative Analysis of Phenothiazine Derivatives

| Compound | Antipsychotic Activity | Anti-inflammatory Activity | Antitumor Activity |

|---|---|---|---|

| Trifluoperazine | High | Moderate | High |

| Chlorpromazine | High | Low | Moderate |

| This compound | Moderate | Potentially High | Unknown |

Propiedades

IUPAC Name |

1-phenothiazin-10-ylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NOS/c1-2-15(17)16-11-7-3-5-9-13(11)18-14-10-6-4-8-12(14)16/h3-10H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCDUBBOHHQXHIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N1C2=CC=CC=C2SC3=CC=CC=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90216416 | |

| Record name | 10-Propionylphenothiazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90216416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6622-75-9 | |

| Record name | 1-(10H-Phenothiazin-10-yl)-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6622-75-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 10-Propionylphenothiazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006622759 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6622-75-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55093 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 10-Propionylphenothiazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90216416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 10-propionylphenothiazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.886 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.